
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one can be synthesized through various methods. One common synthetic route involves the condensation of vanillin with acetylacetone in the presence of a base, followed by cyclization and subsequent demethylation . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound often involves extraction from turmeric rhizomes using solvents such as ethanol, methanol, or acetone. The extracted compound is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into dihydrocurcumin or tetrahydrocurcumin.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major products formed from these reactions include various curcumin derivatives with altered pharmacological properties .
Applications De Recherche Scientifique
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential pharmaceutical applications.
Biology: Studied for its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to modulate multiple cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in diseases such as cancer, Alzheimer’s disease, and cardiovascular diseases.
Industry: Used as a natural food coloring agent and preservative due to its antimicrobial properties.
Mécanisme D'action
The mechanism of action of 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one involves multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the activity of cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory mediators.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparaison Avec Des Composés Similaires
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one is unique compared to other similar compounds due to its diverse pharmacological activities and ability to interact with multiple molecular targets. Similar compounds include:
1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione:
1,7-bis(4-hydroxyphenyl)hepta-4E,6E-dien-3-one:
These compounds share similar core structures but differ in their functional groups and specific biological activities, making this compound a unique and versatile compound in scientific research and applications.
Propriétés
Numéro CAS |
685530-96-5 |
|---|---|
Formule moléculaire |
C21H22O5 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one |
InChI |
InChI=1S/C21H22O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h3-6,8-9,11-14,23-24H,7,10H2,1-2H3 |
Clé InChI |
QWMYYGNLMQEGNV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CCC(=O)C=CC=CC2=CC(=C(C=C2)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12532402.png)


![6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532417.png)
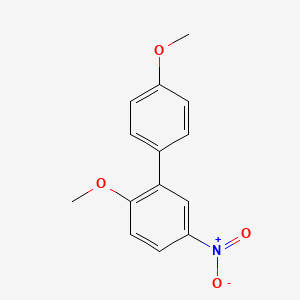
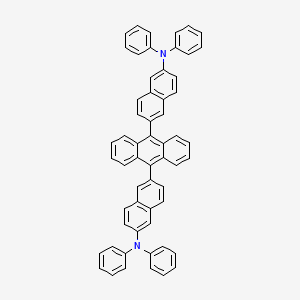
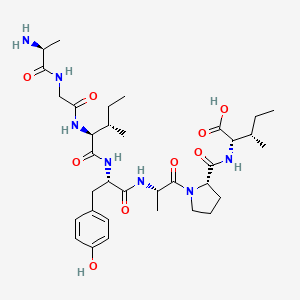

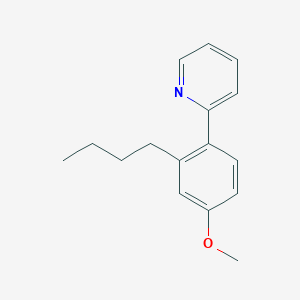
![2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12532462.png)
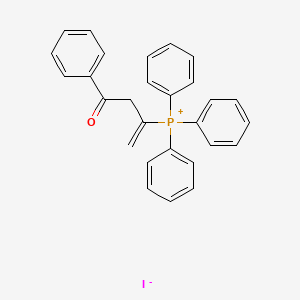
![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)
